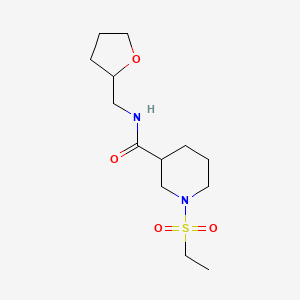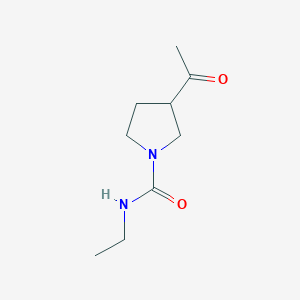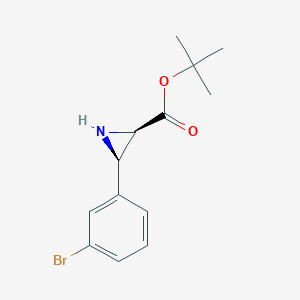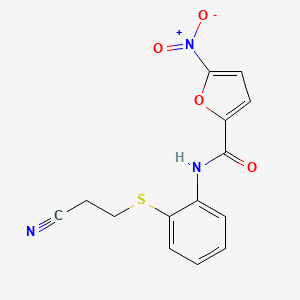
1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide, also known as S 24795, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been synthesized through a series of chemical reactions.
Mécanisme D'action
The exact mechanism of action of S 24795 is not fully understood. However, it has been suggested that the compound acts as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and mood and is the target of several clinically used anxiolytic and antidepressant drugs. S 24795 has been shown to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission and a reduction in anxiety and depressive symptoms.
Biochemical and Physiological Effects:
S 24795 has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, S 24795 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that S 24795 may have neuroprotective properties and could be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of S 24795 is its specificity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in anxiety and mood disorders. Additionally, S 24795 has been shown to have a favorable pharmacokinetic profile and is well-tolerated in animal models. However, one limitation of S 24795 is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of S 24795. One area of interest is the potential use of the compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of S 24795 and its effects on the GABA-A receptor. Finally, the development of more soluble analogs of S 24795 may improve its utility as a research tool.
Méthodes De Synthèse
The synthesis of S 24795 involves a multi-step process that starts with the reaction of 2-bromoethylsulfonyl chloride with piperidine. The resulting product is then reacted with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-methyl-1,3-oxathiolane to form the oxolan-2-ylmethyl derivative. Finally, the target compound S 24795 is obtained by reacting the oxolan-2-ylmethyl derivative with 3-aminopiperidine. The synthesis of S 24795 has been reported in several scientific publications and has been validated through various analytical techniques.
Applications De Recherche Scientifique
S 24795 has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, S 24795 has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. The compound has also been studied for its potential as a treatment for drug addiction and has been found to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-2-20(17,18)15-7-3-5-11(10-15)13(16)14-9-12-6-4-8-19-12/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYICPZVACOFTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol](/img/structure/B2464442.png)
![2-(2-((4-Chlorophenyl)thio)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2464445.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2464449.png)



![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2464457.png)
![5-Cyclopentylsulfanyl-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2464458.png)

